molecular formula C9H7FN4O2 B1446147 5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1710194-80-1

5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1446147
CAS No.: 1710194-80-1
M. Wt: 222.18 g/mol
InChI Key: DFLYJURQODYSDT-UHFFFAOYSA-N
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Description

5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a triazole ring substituted with a fluorophenyl group and a carboxylic acid group

Preparation Methods

The synthesis of 5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the triazole ring:

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a fluorophenyl group, which can be achieved using a palladium-catalyzed cross-coupling reaction.

    Introduction of the carboxylic acid group: This can be done through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under basic conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize cost and environmental impact.

Chemical Reactions Analysis

5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The fluorophenyl group can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

    Coupling reactions: The triazole ring can participate in coupling reactions to form larger, more complex molecules.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used to create novel materials with unique properties, such as improved thermal stability or enhanced electrical conductivity.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Biological Research: The compound can be used to study the effects of fluorophenyl and triazole groups on biological systems, including their interactions with proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding and other interactions. The carboxylic acid group can also contribute to binding through ionic interactions.

Comparison with Similar Compounds

Similar compounds to 5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid include other triazole derivatives with different substituents. For example:

    5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid: This compound has a chlorophenyl group instead of a fluorophenyl group, which can affect its chemical properties and biological activity.

    5-((4-methylphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid: This compound has a methylphenyl group, which can also influence its properties and applications.

    5-((4-nitrophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid: The nitrophenyl group can introduce different electronic and steric effects compared to the fluorophenyl group.

The uniqueness of this compound lies in the specific combination of the fluorophenyl and triazole groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

5-(4-fluoroanilino)-2H-triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN4O2/c10-5-1-3-6(4-2-5)11-8-7(9(15)16)12-14-13-8/h1-4H,(H,15,16)(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLYJURQODYSDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NNN=C2C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid

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